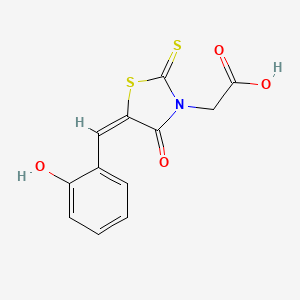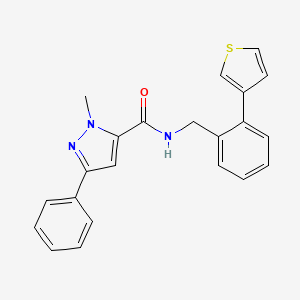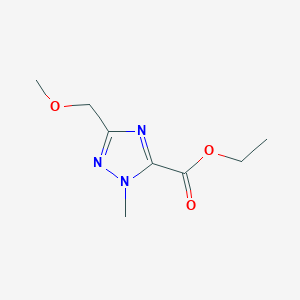
(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, commonly known as HOTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HOTA belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties. In
Mechanism of Action
HOTA activates the PPARγ pathway by binding to the ligand-binding domain of PPARγ. This results in the activation of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and lipid profile. HOTA also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. This reduces inflammation and oxidative stress, which are known to contribute to the development of various diseases. HOTA induces apoptosis in cancer cells by activating the caspase pathway, leading to cell death.
Biochemical and Physiological Effects:
HOTA has been found to have several biochemical and physiological effects. It improves insulin sensitivity and lipid profile, reduces inflammation and oxidative stress, and induces apoptosis in cancer cells. HOTA has also been found to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain. HOTA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
HOTA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. HOTA has been extensively studied, and its mechanism of action is well understood. However, HOTA has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. HOTA also has a short half-life, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on HOTA. One direction is to develop HOTA derivatives with improved pharmacokinetic properties. This would increase the bioavailability and half-life of HOTA, making it more suitable for in vivo studies. Another direction is to investigate the potential of HOTA as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. HOTA has shown promising results in animal models of Alzheimer's disease, and further studies are needed to determine its efficacy in humans. Finally, HOTA can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Synthesis Methods
The synthesis of HOTA involves the reaction of 2-mercaptothiazolidine with 2-hydroxybenzaldehyde in the presence of acetic acid. The resulting product is then oxidized using hydrogen peroxide to obtain HOTA. The synthesis of HOTA has been optimized to obtain high yields and purity.
Scientific Research Applications
HOTA has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic, anti-inflammatory, and anticancer properties. HOTA has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a crucial role in glucose and lipid metabolism. HOTA has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress. In addition, HOTA has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S2/c14-8-4-2-1-3-7(8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHVZYXQUJKPGJ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2793712.png)

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)


![1-[(E)-4-Methylstyryl]-1H-benzotriazole](/img/structure/B2793718.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2793722.png)
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hcl](/img/structure/B2793723.png)
![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate](/img/structure/B2793728.png)